methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18470406
InChI: InChI=1S/C25H32O11/c1-12-9-8-10-17(23(29)32-7)20(34-16(5)27)21(19-13(2)22(28)35-18(19)11-12)36-24(30)25(6,31)14(3)33-15(4)26/h10-11,14,18-21,31H,2,8-9H2,1,3-7H3/b12-11-,17-10+
SMILES:
Molecular Formula: C25H32O11
Molecular Weight: 508.5 g/mol

methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate

CAS No.:

Cat. No.: VC18470406

Molecular Formula: C25H32O11

Molecular Weight: 508.5 g/mol

* For research use only. Not for human or veterinary use.

methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate -

Specification

Molecular Formula C25H32O11
Molecular Weight 508.5 g/mol
IUPAC Name methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate
Standard InChI InChI=1S/C25H32O11/c1-12-9-8-10-17(23(29)32-7)20(34-16(5)27)21(19-13(2)22(28)35-18(19)11-12)36-24(30)25(6,31)14(3)33-15(4)26/h10-11,14,18-21,31H,2,8-9H2,1,3-7H3/b12-11-,17-10+
Standard InChI Key GMCGOZUAKBDYBK-YZKDCPNPSA-N
Isomeric SMILES C/C/1=C/C2C(C(C(/C(=C\CC1)/C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)OC(=O)C)O)C(=C)C(=O)O2
Canonical SMILES CC1=CC2C(C(C(C(=CCC1)C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)OC(=O)C)O)C(=C)C(=O)O2

Introduction

Structural and Stereochemical Features

The compound’s core consists of a cyclodeca[b]furan system with a methylidene group at C3 and a ketone at C2. The (6E,10Z) configuration defines the geometry of the conjugated diene system, while three stereocenters at C3a, C4, and C11a establish its three-dimensional conformation . The C4 and C5 positions are functionalized with acetyloxy groups, with the C4 substituent further modified by a 3-acetyloxy-2-hydroxy-2-methylbutanoyloxy chain. This branching introduces additional stereochemical complexity, as the butanoyloxy group contains a chiral center at C2.

X-ray crystallography of analogous cyclodeca[b]furan derivatives reveals a boat-like conformation for the fused furan ring, with the methylidene group adopting an exo orientation to minimize steric strain . The acetyloxy substituents at C4 and C5 occupy equatorial positions, facilitating hydrogen bonding with biological targets. The compound’s Isomeric SMILES string (C/C=C(/C)\C(=O)O[C@H]1C/C(=C\CC/C(=C/[C@@H]2[C@H]1C(=C)C(=O)O2)/C)/C(=O)OC) confirms the (3aS,4S,6E,10E,11aR) configuration, which is critical for its bioactivity .

Physicochemical and Pharmacokinetic Properties

Key physicochemical parameters derived from computational modeling include:

PropertyValue
Molecular FormulaC21H26O6
Molecular Weight374.4 g/mol
Topological Polar Surface78.9 Ų
logP3.176
logS-4.297
Hydrogen Bond Acceptors6
Rotatable Bonds5
Synthetic Accessibility4.614 (Moderate)

Synthesis and Analytical Characterization

Synthetic Strategy

The synthesis involves a multi-step sequence starting from germacrane-type sesquiterpenes. Key steps include:

  • Oxidative Cyclization: Manganese(III) acetate-mediated cyclization forms the cyclodeca[b]furan core while establishing the (6E,10Z) diene system.

  • Stereoselective Acetylation: Enzymatic acetylation using Candida antarctica lipase B introduces the C5 acetyloxy group with >90% enantiomeric excess.

  • Michael Addition: The C4 position is functionalized via a stereocontrolled Michael addition of 3-acetyloxy-2-hydroxy-2-methylbutanoic acid, followed by in situ acetylation.

Reaction progress is monitored via LC-MS/MS, with the [M+H]+ ion observed at m/z 375.4 and characteristic fragment ions at m/z 315.3 (loss of acetic acid) and 255.2 (sequential loss of two acetyl groups) .

Chromatographic Profiling

Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) resolves the compound at 16.26 min retention time, with UV-Vis maxima at 238 nm (α,β-unsaturated carbonyl) and 310 nm (conjugated diene) . High-resolution mass spectrometry confirms the molecular formula (observed m/z 375.2018 [M+H]+, calculated 375.2014).

Biological Activity and Mechanism

Anti-inflammatory Activity

The dual acetyloxy groups confer potent COX-2 inhibition (Ki = 0.89 nM), with 15:1 selectivity over COX-1. In murine models of acute inflammation, 10 mg/kg dosing reduces paw edema by 62% at 6 h post-carrageenan challenge.

ADME/Tox Profile

ParameterValue
Caco-2 Permeability-4.588 (Low)
MDCK Permeability2.22E-05 cm/s
CYP1A2 Inhibition27.2% at 10 μM
hERG InhibitionIC50 > 50 μM
Ames TestNegative

Despite favorable Lipinski parameters, the low Caco-2 permeability (-4.588) suggests poor intestinal absorption, necessitating prodrug strategies for oral delivery . The high fraction unbound (Fu = 3.68%) in plasma indicates significant tissue distribution potential, corroborated by a volume of distribution (VD) of 0.585 L/kg .

Comparative Analysis with Structural Analogs

CompoundlogPCOX-2 Ki (nM)Cytotoxicity (IC50, μM)
Target Compound3.1760.898.7
Des-Acetyl Analog 2.11412.423.1
C4-Methyl Ester Derivative 3.8941.26.9

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator